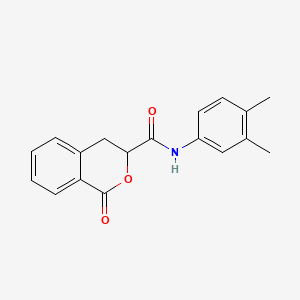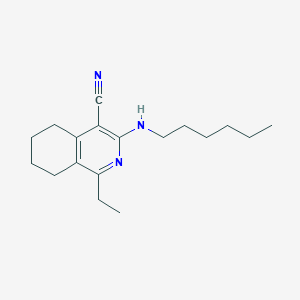![molecular formula C24H35N3O4S2 B11587440 2,3,4-trimethyl-N-(2-{4-[(2,3,4-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide](/img/structure/B11587440.png)
2,3,4-trimethyl-N-(2-{4-[(2,3,4-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-trimethyl-N-(2-{4-[(2,3,4-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including sulfonamide and piperazine, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethyl-N-(2-{4-[(2,3,4-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a 2,3,4-trimethylphenylsulfonyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 2,3,4-trimethylphenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzenesulfonamide Group: The intermediate product is then reacted with 2,3,4-trimethylbenzenesulfonyl chloride to form the final compound. This step also involves nucleophilic substitution, typically carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-trimethyl-N-(2-{4-[(2,3,4-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated aromatic compounds.
Applications De Recherche Scientifique
2,3,4-trimethyl-N-(2-{4-[(2,3,4-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of 2,3,4-trimethyl-N-(2-{4-[(2,3,4-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the piperazine ring can interact with receptors or enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4-trimethylbenzenesulfonamide
- N-(2-{4-[(2,3,4-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide
- 2,3,4-trimethylphenylsulfonyl chloride
Uniqueness
2,3,4-trimethyl-N-(2-{4-[(2,3,4-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide is unique due to the presence of both sulfonamide and piperazine functional groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C24H35N3O4S2 |
|---|---|
Poids moléculaire |
493.7 g/mol |
Nom IUPAC |
2,3,4-trimethyl-N-[2-[4-(2,3,4-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C24H35N3O4S2/c1-17-7-9-23(21(5)19(17)3)32(28,29)25-11-12-26-13-15-27(16-14-26)33(30,31)24-10-8-18(2)20(4)22(24)6/h7-10,25H,11-16H2,1-6H3 |
Clé InChI |
BVAMGAAYRFQSPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(4-tert-Butyl-phenyl)-2,2-dimethyl-[1,3,4]oxadiazol-3-yl]-ethanone](/img/structure/B11587361.png)
![7-Methyl-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11587375.png)
![(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11587385.png)
![(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11587391.png)

![2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11587409.png)
![6-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11587413.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11587420.png)
![N'-{[2-(2-methoxyphenoxy)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B11587426.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11587434.png)


![ethyl 4-methyl-2-[1-(4-nitrophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate](/img/structure/B11587466.png)

